Product packaging for Operculinic acid C(Cat. No.:)

Operculinic acid C

Cat. No.: B1245789
M. Wt: 857 g/mol
InChI Key: YWGSNDLKHDCUPK-CHPIRXAKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Operculinic acid C is a resin glycoside primarily isolated from plants of the Convolvulaceae family, notably Operculina macrocarpa . Resin glycosides are characterized by oligosaccharide cores esterified with hydroxy fatty acids (aglycones) and acyl groups. This compound’s structure has been reported to include a tetrasaccharide core (α-L-rhamnosyl-(1→4)-O-α-L-rhamnosyl-(1→4)-O-α-L-rhamnosyl-(1→2)-O-β-D-fucopyranoside) in some studies , though other Operculinic acids (e.g., H–J) from the same plant exhibit hexasaccharide cores . This discrepancy may reflect structural diversity within the Operculina genus or variations in isolation methodologies. The aglycone of this compound is hypothesized to be a hydroxylated fatty acid, such as 11S-hydroxyhexadecanoic acid (jalapinolic acid), based on comparisons with structurally related compounds .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H72O19 B1245789 Operculinic acid C

Properties

Molecular Formula

C40H72O19

Molecular Weight

857 g/mol

IUPAC Name

(11S)-11-[(2R,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxyhexadecanoic acid

InChI

InChI=1S/C40H72O19/c1-6-7-13-16-23(17-14-11-9-8-10-12-15-18-24(41)42)56-40-36(28(46)26(44)20(3)53-40)59-39-33(51)30(48)35(22(5)55-39)58-38-32(50)29(47)34(21(4)54-38)57-37-31(49)27(45)25(43)19(2)52-37/h19-23,25-40,43-51H,6-18H2,1-5H3,(H,41,42)/t19-,20+,21-,22-,23-,25-,26-,27+,28-,29-,30-,31+,32+,33+,34-,35-,36+,37-,38-,39-,40-/m0/s1

InChI Key

YWGSNDLKHDCUPK-CHPIRXAKSA-N

Isomeric SMILES

CCCCC[C@@H](CCCCCCCCCC(=O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)C)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O)O)O)O)O

Canonical SMILES

CCCCCC(CCCCCCCCCC(=O)O)OC1C(C(C(C(O1)C)O)O)OC2C(C(C(C(O2)C)OC3C(C(C(C(O3)C)OC4C(C(C(C(O4)C)O)O)O)O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarities and Differences

Operculinic acid C shares structural motifs with other resin glycosides but differs in oligosaccharide chain length, aglycone modifications, and acyl group patterns (Table 1).

Table 1: Structural Comparison of this compound and Related Resin Glycosides

Compound Plant Source Oligosaccharide Core Aglycone Type Acyl Groups Reference
This compound Operculina macrocarpa Tetrasaccharide (α-L-Rha-(1→4)-α-L-Rha-(1→4)-α-L-Rha-(1→2)-β-D-Fuc) 11S-hydroxyhexadecanoic acid (inferred) Not specified
Batatins III–VI Ipomoea batatas Tetrasaccharide (identical to this compound core) Jalapinolic acid (macrocyclic lactone) Palmitic acid esters
Maltifidinic acid C Quamoclit×multifida Hexasaccharide (β-D-Quinovosyl-(1→2)-β-D-Glc-(1→3)-[β-D-Fuc-(1→4)]-α-L-Rha-etc.) 3S,11S-dihydroxytetradecanoic acid None described
PM3 Pharbitis nil Hexasaccharide (linear α-L-Rha-(1→3)-β-D-Quinovosyl-(1→4)-α-L-Rha-etc.) Methyl 3S,11S-dihydroxyhexadecanoate Linear esterification
Wolcottine I Ipomoea stans Oligosaccharide core similar to this compound (specific structure undefined) Unspecified Dimeric ester linkages

Key Observations :

  • Oligosaccharide Length : this compound’s tetrasaccharide core contrasts with hexasaccharides in PM3 and Maltifidinic acids .
  • Aglycone Chain Length : this compound’s inferred C16 aglycone differs from Maltifidinic acid C’s C14 chain .
  • Acyl Group Variability : Batatins III–VI incorporate palmitic acid esters, while PM3 features methyl esters .
Aglycone Variations

Aglycones in resin glycosides influence hydrophobicity and bioactivity. This compound’s aglycone aligns with jalapinolic acid (C16), whereas PM3 and Maltifidinic acids utilize shorter (C14) or methylated derivatives (Table 2).

Table 2: Aglycone Diversity in Resin Glycosides

Compound Aglycone Structure Chain Length Functionalization
This compound 11S-hydroxyhexadecanoic acid C16 Free hydroxyl groups
Maltifidinic acid C 3S,11S-dihydroxytetradecanoic acid C14 Two hydroxyl groups
PM3 Methyl 3S,11S-dihydroxyhexadecanoate C16 Methyl ester, hydroxyls
Batatins III–VI Jalapinolic acid (macrocyclic lactone) C16 Lactonized hydroxyl
Acyl Group Diversity

Acyl groups confer structural complexity and modulate solubility. This compound lacks detailed acyl group descriptions in the evidence, but comparisons highlight trends:

  • Batatins III–VI : Esterified with palmitic acid, enhancing lipophilicity .
  • PM1–PM5 : Linear esterification patterns with methyl groups .
  • Acutacosides F–I : Semi-acylated derivatives of operculinic acid A, esterified at glucose C-2 .
Distribution in Plant Species
  • Operculina/Jalapa : Produce hexasaccharide-type resins (e.g., Operculinic acids H–J) .
  • Ipomoea : Generates structural analogs like Batatins (tetrasaccharides) and Wolcottine I .
  • Quamoclit/Pharbitis : Yield hexasaccharides with linear or branched cores (e.g., Maltifidinic acids, PM1–PM5) .

Preparation Methods

Solvent Partitioning

The powdered material is first defatted using hexane or petroleum ether to remove lipophilic contaminants. Subsequent extraction with methanol (MeOH) or ethanol (EtOH) solubilizes polar glycosides. The MeOH extract is partitioned between water and organic solvents (e.g., ethyl acetate, n-butanol) to concentrate resin glycosides in the organic phase. For I. batatas, a hexane-soluble fraction yielded this compound dimers (batatins III–VI), while chloroform extraction isolated additional derivatives.

Hydrolysis and Fractionation

Crude resin glycoside fractions undergo alkaline hydrolysis to cleave ester linkages, releasing glycosidic acids (e.g., this compound) and organic acids.

Alkaline Hydrolysis

The crude glycoside fraction is treated with 5–10% potassium hydroxide (KOH) in methanol under reflux for 2–4 hours. This hydrolyzes ester bonds, producing:

  • Glycosidic acid fraction : Contains this compound and related aglycones.

  • Organic acid fraction : Releases fatty acids (e.g., n-dodecanoic, n-tetradecanoic) and hydroxylated acids (e.g., jalapinolic acid).

Acidic Hydrolysis

Glycosidic acids are further hydrolyzed with 2M HCl in methanol to yield monosaccharides (e.g., glucose, rhamnose) and aglycones. Acidic conditions (50–60°C, 3–6 hours) cleave glycosidic bonds while preserving the aglycone structure.

Chromatographic Purification

This compound is purified using a combination of open-column chromatography and high-performance liquid chromatography (HPLC).

Open-Column Chromatography

  • Stationary phase : Silica gel, MCI gel CHP20P, or Sephadex LH-20.

  • Elution solvents : Gradient mixtures of chloroform-methanol-water or petroleum ether-acetone.

  • Outcome : Fractions enriched in this compound are identified via thin-layer chromatography (TLC) with anisaldehyde-sulfuric acid staining.

Preparative HPLC

  • Column : Octadecyl silica (ODS) or octyl silica (C8).

  • Mobile phase : Methanol-water (95:5 to 99:1) at 10 mL/min.

  • Detection : UV at 280 nm for conjugated double bonds.

  • Yield : this compound elutes at 32–44 minutes, depending on acyl substituents.

Table 1: HPLC Parameters for this compound Purification

ParameterConditionReference
ColumnODS (250 × 20 mm, 5 µm)
Mobile PhaseMeOH:H₂O (99:1)
Flow Rate10 mL/min
Retention Time35–45 minutes
DetectionUV 280 nm

Structural Elucidation

This compound is characterized using spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR)

  • 1H-NMR : Reveals anomeric protons (δ 4.78–6.58 ppm) and acyl groups (δ 1.2–2.5 ppm for fatty acids).

  • 13C-NMR : Identifies glycosidic linkages (δ 98–105 ppm for anomeric carbons) and ester carbonyls (δ 170–175 ppm).

  • Key correlations : HMBC spectra confirm esterification sites (e.g., Rha-C2 for lactonization).

Mass Spectrometry

  • FAB-MS : Negative-ion mode shows [M−H]⁻ ions (m/z 1200–1500).

  • HR-TOF-MS : Exact mass confirms molecular formula (e.g., C₆₇H₁₁₀O₂₆ for this compound).

Synthesis of Dimeric Derivatives

This compound serves as a monomeric unit in ester-type dimers (e.g., batatins III–VI).

Dimerization Conditions

  • Solvent : Anhydrous pyridine or dichloromethane.

  • Catalyst : 4-Dimethylaminopyridine (DMAP).

  • Coupling reagent : Dicyclohexylcarbodiimide (DCC).

  • Yield : 60–75% after recycle-preparative HPLC.

Characterization of Batatins

  • Batatin III : Comprises two this compound units esterified with (2S)-methylbutanoic acid.

  • Batatin IV : Differs in acyl group positioning (C4 vs. C2 of rhamnose).

Table 2: Batatin Derivatives of this compound

CompoundMolecular FormulaAcyl GroupsLactonization SiteReference
Batatin IIIC₁₃₄H₂₂₀O₅₂(2S)-MethylbutanoicRha-C2
Batatin IVC₁₃₆H₂₂₄O₅₂n-DodecanoylRha-C4

Quality Control and Validation

Purity Assessment

  • HPLC-DAD : Purity >95% confirmed by peak area integration.

  • Optical Rotation : [α]D²⁵ = −11.3° to −23.7° (c 0.15–0.19, MeOH).

Stability Testing

  • Storage : −20°C in anhydrous methanol.

  • Degradation : <5% over 6 months under inert atmosphere.

Challenges and Optimization

Macrocyclic Artifacts

Acetylation or prolonged storage may induce intramolecular lactonization, generating macrocyclic derivatives (e.g., compound 17 from operculinic acid H). Strict control of reaction time (≤2 hours) and temperature (25°C) minimizes artifacts.

Epimerization

The C6 spirocyclic carbon in exogonic acid derivatives is prone to epimerization. Hydrogenation or low-temperature processing preserves stereochemistry .

Q & A

Q. What are the standard protocols for isolating Operculinic Acid C from natural sources, and how can purity be validated?

Isolation typically involves solvent extraction, column chromatography, and HPLC purification. To validate purity, researchers should employ tandem techniques: NMR (¹H/¹³C) for structural confirmation, mass spectrometry for molecular weight verification, and HPLC with a photodiode array detector (≥95% purity threshold). Cross-referencing spectral data with literature is critical to avoid misidentification .

Q. Which in vitro assays are most suitable for preliminary bioactivity screening of this compound?

Prioritize target-specific assays based on the compound’s hypothesized mechanism. For example:

  • Antimicrobial activity: Broth microdilution (MIC/MBC) per CLSI guidelines.
  • Cytotoxicity: MTT/XTT assays using adherent cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates to ensure reproducibility .

Q. How should researchers address discrepancies in reported solubility profiles of this compound across studies?

Systematically test solubility in solvents (e.g., DMSO, ethanol, aqueous buffers) under controlled conditions (pH, temperature). Use dynamic light scattering (DLS) to detect aggregation. Report detailed experimental parameters (e.g., solvent grade, equilibration time) to enable cross-study comparisons .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported bioactivity across different cell lines?

  • Experimental design: Use isogenic cell lines to eliminate genetic variability.
  • Data normalization: Include internal controls (e.g., housekeeping genes for qPCR) and adjust for cell viability.
  • Meta-analysis: Compare studies using PRISMA guidelines, focusing on dosage ranges, exposure times, and assay endpoints .

Q. How can computational modeling improve the structural elucidation of this compound derivatives?

  • Density Functional Theory (DFT): Predict NMR chemical shifts and compare with experimental data to validate stereochemistry.
  • Molecular docking: Screen derivatives against target proteins (e.g., COX-2, topoisomerases) to prioritize synthesis.
  • MD simulations: Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. What methodologies are recommended for studying this compound’s metabolic stability in vivo?

  • Phase I metabolism: Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS.
  • Metabolite identification: Use high-resolution MS (Orbitrap/Q-TOF) with isotopic pattern matching.
  • Pharmacokinetics: Apply compartmental modeling to plasma concentration-time data .

Data Integrity and Reproducibility

Q. How should researchers document synthetic pathways to ensure reproducibility of this compound analogs?

  • Provide step-by-step procedures, including reaction monitoring (TLC/HPLC), purification yields, and spectroscopic data for intermediates.
  • Deposit raw data (e.g., NMR FID files, chromatograms) in open-access repositories like Zenodo .

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?

  • Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression.
  • Report IC₅₀/EC₅₀ values with 95% confidence intervals.
  • Address outliers via Grubbs’ test or robust regression methods .

Literature and Collaboration

Q. How can researchers identify gaps in existing literature on this compound’s mechanisms of action?

  • Conduct systematic reviews using PRISMA frameworks.
  • Map biochemical pathways via tools like KEGG or Reactome and prioritize understudied targets .

Q. What guidelines apply when requesting this compound samples from academic collaborators?

  • Follow institutional Material Transfer Agreements (MTAs).
  • Include in requests: intended use, assay protocols, and a commitment to acknowledge the source in publications .

Q. Methodological Best Practices

  • Data Sharing: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by uploading datasets to repositories like ChEMBL or PubChem .
  • Conflict Resolution: Use Bland-Altman plots or Cohen’s kappa to quantify inter-study variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.